1-(苯磺酰基)吲哚-6-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

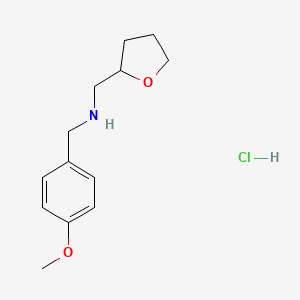

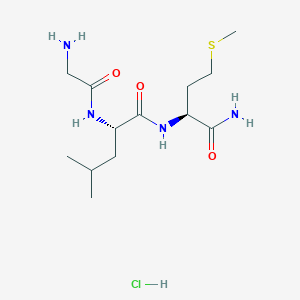

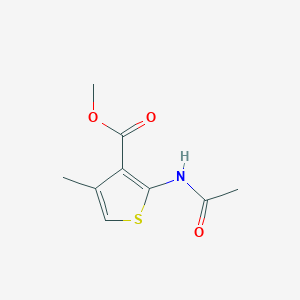

1-(Phenylsulfonyl)indolin-6-amine is a chemical compound that is used in laboratory settings . It is part of the class of heterocyclic compounds, which are known for their variety of pharmacological actions .

Synthesis Analysis

The synthesis of 1-(Phenylsulfonyl)indolin-6-amine involves various techniques. The sulfonamide analogs of indole, often referred to as sulfa medicines, have recently been produced and exhibit strong antimicrobial actions . A work reported the synthesis of a novel compound named N-[5-(substituted-phenylsulfonyl)-1H-indol-3-yl] following the computational screening of 1, 3, and 4-thiadiazol-2-yl-substituted benzenesulfonamide .Molecular Structure Analysis

The molecular formula of 1-(Phenylsulfonyl)indolin-6-amine is C14H14N2O2S . The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component .Chemical Reactions Analysis

Indole, the core structure of 1-(Phenylsulfonyl)indolin-6-amine, is highly reactive and can undergo various chemical reactions. For instance, it can undergo nucleophilic additions and substitutions . The enolate of diethyl malonate adds to 3-nitro-1-(phenylsulfonyl)indole at C-2 to form the trans-3-nitro-2-substituted indoline .科学研究应用

合成和结构分析

- 衍生物的合成:已经合成了 1-(苯磺酰基)吲哚的新衍生物,包括 3-硝基-1-(苯磺酰基)-1H-吲哚-2-胺等化合物,展示了该化合物的化学多功能性 (Mannes et al., 2017)。

- 晶体结构和密度泛函理论 (DFT) 计算:对这些衍生物进行详细的晶体学研究和 DFT 计算,提供了对其分子结构和电子性质的见解 (Mannes et al., 2017)。

化学反应和合成

- 吲哚的 C-7 酰胺化和胺化:该化合物用于吲哚的 C-7 选择性 C-H 酰胺化和胺化,展示了其在有机合成中的效用 (Hou et al., 2015)。

- 亲核加成反应:该化合物与各种亲核试剂发生亲核加成反应,能够合成多种吲哚衍生物 (Pelkey et al., 1999)。

分子相互作用和反应性

- 与硫中心自由基的反应性:研究表明,吲哚酮和喹啉芳香胺氧基,可能包括 1-(苯磺酰基)吲哚-6-胺的衍生物,与硫中心自由基反应,形成各种化合物 (Damiani et al., 1999)。

化学中的高级应用

- 在不对称合成中的应用:该化合物已用于不对称合成,说明了其在制造手性分子中的潜力,这在药物化学中至关重要 (Qian et al., 2014)。

- 磺化方法的开发:它有助于开发新的磺化方法,这对于制造各种化学产品至关重要 (Janosik et al., 2006)。

晶体学和结构表征

- 衍生物的结构分析:已经对其衍生物进行了进一步的结构分析,以了解它们的几何和堆积参数,为晶体学和材料科学领域做出贡献 (Jasinski et al., 2009)。

安全和危害

未来方向

While specific future directions for 1-(Phenylsulfonyl)indolin-6-amine are not mentioned in the sources, there is ongoing research into the development of pharmacologically active derivatives of indole with sulfonamide scaffolds . This suggests potential future directions in the exploration of new therapeutic possibilities with 1-(Phenylsulfonyl)indolin-6-amine and similar compounds.

属性

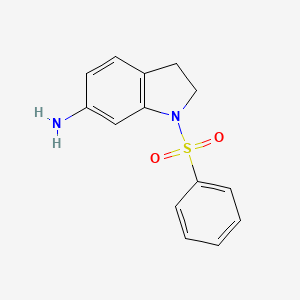

IUPAC Name |

1-(benzenesulfonyl)-2,3-dihydroindol-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S/c15-12-7-6-11-8-9-16(14(11)10-12)19(17,18)13-4-2-1-3-5-13/h1-7,10H,8-9,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXGVHHDJIHFBTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)N)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Phenylsulfonyl)indolin-6-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[2.7]decan-4-one](/img/structure/B1317323.png)

![7-chloro-2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-sulfonamide](/img/structure/B1317331.png)

![6-(difluoromethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1317350.png)